molecular formula C10H8ClN3O2S2 B2839891 6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448043-90-0

6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2839891
CAS No.: 1448043-90-0
M. Wt: 301.76
InChI Key: XMPSIILHTALBFD-UHFFFAOYSA-N
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Description

6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core with a sulfonyl group attached to a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving suitable precursors such as aminopyrimidines and dihydropyrroles under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Chlorothiophene Moiety: This step involves the coupling of the chlorothiophene unit to the sulfonylated pyrrolo[3,4-d]pyrimidine core, which can be facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide under appropriate conditions.

    Substitution: The chlorothiophene moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are studied for their potential to treat various diseases. For example, they may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them valuable in the development of new drugs.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of 6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, while the pyrrolo[3,4-d]pyrimidine core can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-((5-bromothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Similar structure but with a bromine atom instead of chlorine.

    6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Similar structure but with a methyl group instead of chlorine.

    6-((5-nitrothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The uniqueness of 6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorothiophene moiety, in particular, can influence the compound’s electronic properties and its ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

6-(5-chlorothiophen-2-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S2/c11-9-1-2-10(17-9)18(15,16)14-4-7-3-12-6-13-8(7)5-14/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPSIILHTALBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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